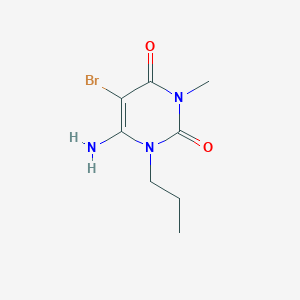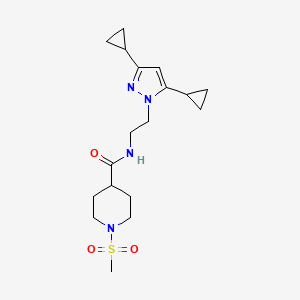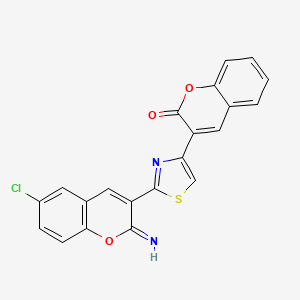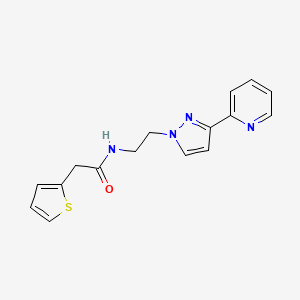
6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride” is a pyrimidine derivative. Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of many natural and synthetic organic compounds such as nucleotides of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrimidin-4-one ring with a 3-aminopyrrolidin-1-yl group attached at the 6-position. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated 3-aminopyrrolidin-1-yl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be largely determined by the pyrimidin-4-one and 3-aminopyrrolidin-1-yl functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As a hydrochloride salt, it would likely be soluble in water .科学的研究の応用
Cancer Therapy Targeting FGFR
Fibroblast Growth Factor Receptors (FGFRs): are crucial in various types of tumors. Targeting FGFRs is a promising strategy for cancer therapy. Compounds like starbld0014508 can inhibit FGFR1, FGFR2, and FGFR3, which are involved in tumor progression and development. Such inhibitors can prevent cancer cell proliferation, migration, and invasion, and induce apoptosis .
Lead Compound Optimization
Starbld0014508 derivatives have shown potential as lead compounds in drug development. Their low molecular weight and potent FGFR inhibitory activity make them suitable for optimization in the design of cancer therapeutics .
Signal Transduction Pathway Studies
The compound can be used to study the FGF–FGFR axis signal transduction pathways that regulate organ development, cell proliferation, migration, angiogenesis, and other processes. Understanding these pathways is vital for developing treatments for diseases where these pathways are dysregulated .
Angiogenesis Research
Angiogenesis, the formation of new blood vessels, is a process regulated by the FGFR signaling pathway. Starbld0014508 can be used to study angiogenesis, which has implications in treating conditions like cancer, where angiogenesis plays a role in tumor growth and metastasis .
Development of FGFR Isoform-Specific Inhibitors
With four distinct FGFR isoforms, research into isoform-specific inhibitors is essential. Starbld0014508 and its derivatives can help in the development of drugs that target specific FGFR isoforms, reducing side effects and improving therapeutic efficacy .
Resistance to Cancer Therapy
The activation of FGFR-dependent signaling pathways can lead to resistance to cancer therapy. By studying compounds like starbld0014508, researchers can understand how to overcome resistance mechanisms and improve the effectiveness of existing cancer treatments .
将来の方向性
作用機序
Target of Action
The primary targets of Starbld0014508 are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Starbld0014508 interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Starbld0014508 inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, Starbld0014508 can potentially prevent or slow down the progression of these cancers .
Result of Action
In vitro, Starbld0014508 has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibited the migration and invasion of these cells . These results suggest that Starbld0014508 could have potential therapeutic effects in cancer treatment.
特性
IUPAC Name |
4-(3-aminopyrrolidin-1-yl)-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.ClH/c9-6-1-2-12(4-6)7-3-8(13)11-5-10-7;/h3,5-6H,1-2,4,9H2,(H,10,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZFFKVGYKVCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=O)NC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879536.png)



![4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2879542.png)


![1-(4-Fluorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2879546.png)



![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2879555.png)
![7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879558.png)